molecular formula C51H55NO17 B1678276 Paclitaxel-Bernsteinsäure CAS No. 117527-50-1

Paclitaxel-Bernsteinsäure

Katalognummer: B1678276
CAS-Nummer: 117527-50-1
Molekulargewicht: 954 g/mol
InChI-Schlüssel: RBNOJYDPFALIQZ-LAVNIZMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paclitaxel succinate is a derivative of paclitaxel, a natural product derived from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancers. The succinate derivative is designed to improve the solubility and bioavailability of paclitaxel, making it more effective in clinical applications .

Wissenschaftliche Forschungsanwendungen

Paclitaxel succinate has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Paclitaxel-Succinic Acid, also known as Paclitaxel Succinate, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Paclitaxel Succinate interacts with its targets by promoting tubulin polymerization and stabilizing microtubules from depolymerization . This interaction is relevant to special regions on tubulin, including H6–H7 and the M-loop . The binding affinity of Paclitaxel and tubulin depends on the nucleotide content of tubulin . This unique mechanism of action leads to cell cycle arrest and subsequent apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Paclitaxel Succinate is the microtubule dynamics . By stabilizing microtubules, Paclitaxel Succinate prevents their normal dynamic reorganization, which is crucial for their function in cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis . Additionally, Paclitaxel Succinate can inhibit the TLR4 signaling pathway and activate ER stress-mediated cell death in different cancers .

Pharmacokinetics

The pharmacokinetics of Paclitaxel Succinate involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It’s worth noting that the poor water solubility of Paclitaxel has been a challenge for its therapeutic application .

Result of Action

The molecular and cellular effects of Paclitaxel Succinate’s action include cell cycle arrest and the induction of apoptosis . At the molecular level, Paclitaxel Succinate treatment can lead to the activation of apoptotic proteins . At the cellular level, it has been found that drug-loaded fibers of Paclitaxel Succinate have better cellophilicity and anti-tumor effect in vitro and in vivo than naked drug .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paclitaxel Succinate. For instance, the production of Paclitaxel in yew trees is influenced by environmental factors . In terms of drug delivery, the development of self-assembled drug-loaded nanometers based on the carrier-free concept fiber has shown potential in improving the bioavailability and stability of Paclitaxel Succinate .

Biochemische Analyse

Biochemical Properties

Paclitaxel-Succinic acid, like its parent compound paclitaxel, plays a significant role in biochemical reactions, particularly in the inhibition of microtubule depolymerization . This compound interacts with the beta-subunit of polymerized tubulin, preventing the dissociation rate of the tubulin subunits from the tubule . This interaction results in the formation of microtubule bundles and asters, arresting cells in mitosis .

Cellular Effects

Paclitaxel-Succinic acid has profound effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and mitotic catastrophe . It also induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . In addition, it has been shown to downregulate VEGF and Ang-1 expression in tumor cells .

Molecular Mechanism

The mechanism of action of Paclitaxel-Succinic acid is primarily through its binding interactions with biomolecules, particularly tubulin . By binding to the beta-subunit of polymerized tubulin, it inhibits the dissociation rate of the tubulin subunits from the tubule, leading to cell cycle arrest and apoptosis . It also induces changes in gene expression, particularly the downregulation of VEGF and Ang-1 .

Temporal Effects in Laboratory Settings

Studies on paclitaxel, the parent compound, have shown that it has long-term effects on cellular function, including the induction of apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

The effects of Paclitaxel-Succinic acid vary with different dosages in animal models. While specific studies on Paclitaxel-Succinic acid are limited, research on paclitaxel has shown that it exhibits more tumor inhibitory activity at lower doses

Metabolic Pathways

The metabolic pathways that Paclitaxel-Succinic acid is involved in are likely similar to those of paclitaxel. Paclitaxel is synthesized from diverse molecular building blocks sourced from different metabolic pathways . The specific enzymes or cofactors that Paclitaxel-Succinic acid interacts with, and its effects on metabolic flux or metabolite levels, require further study.

Transport and Distribution

Paclitaxel-Succinic acid is likely transported and distributed within cells and tissues in a manner similar to paclitaxel. Studies have shown that paclitaxel can cross the blood-brain and blood-cerebrospinal barriers and penetrate malignant cells via the LRP1 transport system

Subcellular Localization

Given its similarity to paclitaxel, it is likely that Paclitaxel-Succinic acid also localizes to the microtubules where it exerts its effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of paclitaxel succinate involves the esterification of paclitaxel with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production of paclitaxel succinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Paclitaxel succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Paclitaxel Succinate: Paclitaxel succinate is unique due to its improved solubility and bioavailability compared to paclitaxel. This makes it more effective in clinical applications, particularly in the formulation of injectable drugs. Additionally, the succinate derivative has shown potential in overcoming some of the limitations associated with paclitaxel, such as poor water solubility and hypersensitivity reactions .

Biologische Aktivität

Paclitaxel succinate, a derivative of the well-known chemotherapeutic agent paclitaxel, has garnered attention for its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of paclitaxel succinate, highlighting its mechanisms of action, efficacy against various cancers, and recent research findings.

Paclitaxel succinate functions primarily through the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By binding to the β-tubulin subunit of microtubules, it prevents their depolymerization, leading to mitotic arrest and eventual apoptosis in cancer cells. This mechanism is similar to that of paclitaxel but is enhanced due to the structural modifications in paclitaxel succinate.

  • Microtubule Stabilization : Paclitaxel succinate binds to microtubules, promoting their assembly and preventing disassembly. This action disrupts normal cell cycle progression, particularly at the G2/M phase, leading to apoptosis .
  • Induction of Apoptosis : Studies indicate that paclitaxel succinate can activate apoptotic pathways by increasing levels of reactive oxygen species (ROS) and influencing gene expression related to apoptosis .
  • Overcoming Drug Resistance : One significant advantage of paclitaxel succinate is its potential to reverse drug resistance in cancer cells. For instance, formulations using paclitaxel succinate have shown effectiveness in overcoming P-glycoprotein (P-gp) mediated resistance in ovarian cancer cells .

Efficacy Against Cancers

Paclitaxel succinate has demonstrated efficacy against various types of cancer, including:

  • Ovarian Cancer : In preclinical studies, paclitaxel succinate formulations have shown significant tumor growth inhibition when administered intratumorally .
  • Breast Cancer : The compound has been tested against breast cancer cell lines, showing enhanced cytotoxic effects compared to standard paclitaxel formulations .
  • Lung Cancer : Research indicates that paclitaxel succinate can effectively target lung cancer cells, providing a promising avenue for treatment .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activity and therapeutic potential of paclitaxel succinate:

StudyFindings
Study 1 Paclitaxel succinate-loaded nanoparticles exhibited a significant reduction in tumor size in murine models of ovarian cancer .
Study 2 A comparative analysis revealed that paclitaxel succinate had a higher cytotoxic effect on MCF-7 breast cancer cells than conventional paclitaxel formulations .
Study 3 Formulations designed to enhance solubility and bioavailability showed improved therapeutic outcomes in resistant ovarian cancer models .

Eigenschaften

IUPAC Name

4-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H55NO17/c1-27-33(66-47(62)41(67-37(58)23-22-36(56)57)39(30-16-10-7-11-17-30)52-45(60)31-18-12-8-13-19-31)25-51(63)44(68-46(61)32-20-14-9-15-21-32)42-49(6,34(55)24-35-50(42,26-64-35)69-29(3)54)43(59)40(65-28(2)53)38(27)48(51,4)5/h7-21,33-35,39-42,44,55,63H,22-26H2,1-6H3,(H,52,60)(H,56,57)/t33-,34-,35+,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNOJYDPFALIQZ-LAVNIZMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H55NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315159
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117527-50-1
Record name Paclitaxel succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117527-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paclitaxel succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paclitaxel Succinate
Reactant of Route 2
Reactant of Route 2
Paclitaxel Succinate
Reactant of Route 3
Reactant of Route 3
Paclitaxel Succinate
Reactant of Route 4
Reactant of Route 4
Paclitaxel Succinate
Reactant of Route 5
Reactant of Route 5
Paclitaxel Succinate
Reactant of Route 6
Reactant of Route 6
Paclitaxel Succinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.